molecular formula C36H44F6N2O9 B12649699 Artekin CAS No. 497968-03-3

Artekin

Cat. No.: B12649699
CAS No.: 497968-03-3
M. Wt: 762.7 g/mol
InChI Key: LHRJCEIKDHGLPS-JKGRWLOQSA-N
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Description

Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.

    Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.

Industrial Production Methods

Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Artequin has a wide range of applications in scientific research:

Mechanism of Action

Artequin exerts its antimalarial effects through the following mechanisms:

    Artesunate: Artesunate generates reactive oxygen species (ROS) within the parasite, leading to oxidative stress and damage to cellular components.

    Mefloquine: Mefloquine disrupts the parasite’s ability to degrade hemoglobin and interferes with the function of the parasite’s digestive vacuole.

Properties

CAS No.

497968-03-3

Molecular Formula

C36H44F6N2O9

Molecular Weight

762.7 g/mol

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

InChI

InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1

InChI Key

LHRJCEIKDHGLPS-JKGRWLOQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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